molecular formula C12H17N3S B14156963 4-Methyl-6-(4-methylanilino)-1,3-diazinane-2-thione CAS No. 352443-82-4

4-Methyl-6-(4-methylanilino)-1,3-diazinane-2-thione

Cat. No.: B14156963
CAS No.: 352443-82-4
M. Wt: 235.35 g/mol
InChI Key: DTYOZCJJILFVHX-UHFFFAOYSA-N
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Description

4-Methyl-6-(4-methylanilino)-1,3-diazinane-2-thione is a heterocyclic compound that features a diazinane ring substituted with a methyl group and a methylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-6-(4-methylanilino)-1,3-diazinane-2-thione typically involves multistep reactionsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-6-(4-methylanilino)-1,3-diazinane-2-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

4-Methyl-6-(4-methylanilino)-1,3-diazinane-2-thione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-6-(4-methylanilino)-1,3-diazinane-2-thione involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazinane derivatives and thione-containing molecules. Examples include:

Uniqueness

4-Methyl-6-(4-methylanilino)-1,3-diazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

352443-82-4

Molecular Formula

C12H17N3S

Molecular Weight

235.35 g/mol

IUPAC Name

4-methyl-6-(4-methylanilino)-1,3-diazinane-2-thione

InChI

InChI=1S/C12H17N3S/c1-8-3-5-10(6-4-8)14-11-7-9(2)13-12(16)15-11/h3-6,9,11,14H,7H2,1-2H3,(H2,13,15,16)

InChI Key

DTYOZCJJILFVHX-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC(=S)N1)NC2=CC=C(C=C2)C

solubility

33.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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